NSC636819 Exhibits Dual KDM4A/KDM4B Inhibition with Defined Isoform Selectivity Profile
NSC636819 demonstrates selective inhibition of KDM4A and KDM4B with quantified potency values, while exhibiting substantially reduced activity against KDM4D and KDM4E isoforms . This selectivity profile differs markedly from pan-KDM4 inhibitors. For comparison, QC6352 inhibits all four major KDM4 isoforms with nanomolar potency (KDM4A: 104 nM; KDM4B: 56 nM; KDM4C: 35 nM; KDM4D: 104 nM) [1], whereas IOX1 displays broad-spectrum inhibition across multiple JmjC demethylase families (KDM4C: 0.6 μM; KDM4E: 2.3 μM; KDM2A: 1.8 μM; KDM3A: 0.1 μM; KDM6B: 1.4 μM) .
| Evidence Dimension | KDM4 isoform inhibitory potency |
|---|---|
| Target Compound Data | KDM4A: IC₅₀ = 6.4 µM, Kᵢ = 5.5 µM; KDM4B: IC₅₀ = 9.3 µM, Kᵢ = 3.0 µM; KDM4D and KDM4E: much reduced activity |
| Comparator Or Baseline | QC6352 (pan-KDM4 inhibitor): KDM4A IC₅₀ = 104 nM; KDM4B IC₅₀ = 56 nM; KDM4C IC₅₀ = 35 nM; KDM4D IC₅₀ = 104 nM. IOX1 (broad-spectrum JmjC inhibitor): KDM4C IC₅₀ = 0.6 μM; KDM4E IC₅₀ = 2.3 μM |
| Quantified Difference | NSC636819 is approximately 60- to 100-fold less potent than QC6352 on KDM4A/B but exhibits a distinct KDM4A/B-restricted selectivity window versus QC6352's pan-KDM4 profile. NSC636819 shows KDM4A/B preference versus IOX1's broad JmjC family inhibition. |
| Conditions | Biochemical enzyme inhibition assays; IC₅₀ and Kᵢ determination using recombinant KDM4 isoforms |
Why This Matters
For studies requiring dissection of KDM4A/B-specific functions without confounding effects from KDM4C/D/E inhibition, NSC636819 provides a defined selectivity window that pan-inhibitors QC6352 and IOX1 do not offer.
- [1] Chen YK, Bonaldi T, Cuomo A, et al. Design of KDM4 inhibitors with antiproliferative effects in cancer models. ACS Med Chem Lett. 2017;8(8):869-874. View Source
